Methyl 2-(4-bromophenyl)-2-cyanoacetate Methyl 2-(4-bromophenyl)-2-cyanoacetate
Brand Name: Vulcanchem
CAS No.: 1218950-96-9
VCID: VC2878645
InChI: InChI=1S/C10H8BrNO2/c1-14-10(13)9(6-12)7-2-4-8(11)5-3-7/h2-5,9H,1H3
SMILES: COC(=O)C(C#N)C1=CC=C(C=C1)Br
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol

Methyl 2-(4-bromophenyl)-2-cyanoacetate

CAS No.: 1218950-96-9

Cat. No.: VC2878645

Molecular Formula: C10H8BrNO2

Molecular Weight: 254.08 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-bromophenyl)-2-cyanoacetate - 1218950-96-9

Specification

CAS No. 1218950-96-9
Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
IUPAC Name methyl 2-(4-bromophenyl)-2-cyanoacetate
Standard InChI InChI=1S/C10H8BrNO2/c1-14-10(13)9(6-12)7-2-4-8(11)5-3-7/h2-5,9H,1H3
Standard InChI Key QWXPRWNVJMNMKQ-UHFFFAOYSA-N
SMILES COC(=O)C(C#N)C1=CC=C(C=C1)Br
Canonical SMILES COC(=O)C(C#N)C1=CC=C(C=C1)Br

Introduction

Physical and Chemical Properties

Structural Characteristics

Methyl 2-(4-bromophenyl)-2-cyanoacetate (CAS No.: 1218950-96-9) consists of a 4-bromophenyl group attached to a carbon atom that also bears a cyano group and a methyl ester moiety. The presence of these functional groups creates a compound with interesting reactivity patterns and synthetic utility. The structural formula is depicted in Figure 1, showing the spatial arrangement of the functional groups around the central carbon atom.

The compound's molecular formula is C₁₀H₈BrNO₂, with a calculated molecular weight of 254.08 g/mol. The bromine atom at the para position of the phenyl ring provides an electron-withdrawing effect that influences the compound's reactivity and serves as a site for further functionalization through various coupling reactions.

Physicochemical Parameters

Table 1: Physicochemical Properties of Methyl 2-(4-bromophenyl)-2-cyanoacetate

PropertyValueSource
CAS Number1218950-96-9
Molecular FormulaC₁₀H₈BrNO₂
Molecular Weight254.08 g/mol
AppearanceCrystalline solid*
SolubilitySoluble in common organic solvents*

*Inferred from similar compounds and chemical properties

The physical properties of Methyl 2-(4-bromophenyl)-2-cyanoacetate are influenced by the presence of the bromine atom and the cyano group, both of which contribute to the compound's polarity and reactivity. The electron-withdrawing nature of these groups enhances the acidity of the alpha-hydrogen, making it susceptible to base-catalyzed reactions including condensations and alkylations.

Synthetic Methodologies

Preparation Approaches

The synthesis of Methyl 2-(4-bromophenyl)-2-cyanoacetate can be accomplished through several methodologies, with the most common approach involving the reaction of 4-bromobenzyl bromide with sodium cyanide in a suitable solvent such as ethanol. The resulting nitrile intermediate undergoes esterification using methanol and an acid catalyst, typically sulfuric acid, to yield the target molecule.

This two-step synthetic route is outlined below:

  • Cyanation of 4-bromobenzyl bromide with sodium cyanide

  • Esterification of the resulting nitrile with methanol under acidic conditions

Alternative synthetic approaches may involve the direct alkylation of methyl cyanoacetate with 4-bromobenzyl halides under basic conditions or through modifications of the Knoevenagel condensation reaction using cyanoacetic acid derivatives .

Reaction Mechanisms

The synthesis mechanism initially involves nucleophilic substitution where the cyanide ion attacks the benzylic carbon of 4-bromobenzyl bromide, displacing the bromide leaving group. This step proceeds through an SN2 mechanism, resulting in the formation of the nitrile intermediate. The subsequent esterification occurs through acid-catalyzed nucleophilic acyl substitution, where methanol acts as the nucleophile attacking the carbonyl carbon of the carboxylic acid.

The compound's reactivity is primarily driven by the presence of the cyano group and the ester functionality, both of which make the α-carbon highly activated. This activation facilitates various transformations including condensations, alkylations, and cyclization reactions that are fundamental to its utility in organic synthesis.

Applications in Chemistry and Industry

Role in Organic Synthesis

Methyl 2-(4-bromophenyl)-2-cyanoacetate serves as a crucial intermediate in the synthesis of various complex organic molecules. Its structure allows for further modifications, making it a valuable building block in organic chemistry. The compound is frequently utilized in the synthesis of heterocycles, which are essential structural components in pharmaceuticals and agrochemicals.

The activated methylene group adjacent to both the cyano and ester functionalities makes this compound particularly useful in condensation reactions such as the Knoevenagel condensation, where it can react with aldehydes and ketones to form α,β-unsaturated derivatives. Similar to the applications of cyanoacetic acid in condensation reactions, Methyl 2-(4-bromophenyl)-2-cyanoacetate can participate in aldol-type reactions to produce structurally diverse products .

Future Research Directions

Future research on Methyl 2-(4-bromophenyl)-2-cyanoacetate could focus on several promising directions:

  • Exploration of novel synthetic methodologies to improve yield and decrease environmental impact, potentially incorporating green chemistry principles such as those applied in microwave-assisted reactions of related compounds .

  • Development of library syntheses utilizing this compound as a core building block to generate diverse compounds for high-throughput screening against various biological targets.

  • Investigation of metal-catalyzed functionalization reactions utilizing the bromophenyl moiety to create more complex derivatives with enhanced biological activities.

  • Structure-activity relationship studies to optimize biological activity through systematic modifications of the core structure.

  • Exploration of heterocycle formation utilizing the cyano and ester functionalities as key reactive sites.

  • Computational studies to predict potential biological targets and optimize molecular interactions through rational design approaches.

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